molecular formula C8H12N2O2 B12677291 2-(Ethoxymethyl)-5-methylpyrazine 4-oxide CAS No. 83056-60-4

2-(Ethoxymethyl)-5-methylpyrazine 4-oxide

Cat. No.: B12677291
CAS No.: 83056-60-4
M. Wt: 168.19 g/mol
InChI Key: GPSCSOCWBXEKTL-UHFFFAOYSA-N
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Description

2-(Ethoxymethyl)-5-methylpyrazine 4-oxide is a heterocyclic organic compound that belongs to the pyrazine family Pyrazines are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and food industries

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxymethyl)-5-methylpyrazine 4-oxide typically involves the reaction of 5-methylpyrazine with ethoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxymethyl)-5-methylpyrazine 4-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce pyrazine derivatives with altered functional groups.

Scientific Research Applications

2-(Ethoxymethyl)-5-methylpyrazine 4-oxide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a flavoring agent in the food industry.

Mechanism of Action

The mechanism of action of 2-(Ethoxymethyl)-5-methylpyrazine 4-oxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyrazine: A simpler pyrazine derivative with similar chemical properties.

    2-Ethylpyrazine: Another pyrazine derivative with an ethyl group instead of an ethoxymethyl group.

    5-Methylpyrazine: A closely related compound with a methyl group at the 5-position.

Uniqueness

2-(Ethoxymethyl)-5-methylpyrazine 4-oxide is unique due to the presence of both ethoxymethyl and methyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

83056-60-4

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

5-(ethoxymethyl)-2-methyl-1-oxidopyrazin-1-ium

InChI

InChI=1S/C8H12N2O2/c1-3-12-6-8-5-10(11)7(2)4-9-8/h4-5H,3,6H2,1-2H3

InChI Key

GPSCSOCWBXEKTL-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=NC=C([N+](=C1)[O-])C

Origin of Product

United States

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